An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine Dihydrochloride
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine Dihydrochloride
Abstract
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine, particularly in its dihydrochloride salt form, represents a class of molecules with significant interest in medicinal chemistry and drug development.[1] Its structural features—a chiral pyrrolidine ring coupled with a pyridine moiety—present a unique profile of basicity, stereochemistry, and potential biological interactions. This technical guide provides a comprehensive analysis of the molecular structure and critical physicochemical properties of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine dihydrochloride. We delve into the rationale behind its formation as a dihydrochloride salt and explore how its ionization constants (pKa), lipophilicity (LogP/LogD), solubility, and solid-state characteristics are intrinsically linked to its structure. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate informed decision-making in pre-formulation and lead optimization studies.
The Strategic Imperative of Salt Selection in Drug Development
In modern drug discovery, the active pharmaceutical ingredient (API) is rarely administered in its native, or "free," form. More than 50% of marketed small molecule drugs are administered as salts.[2] The conversion of an API into a salt is a critical strategy to enhance its physicochemical and biopharmaceutical properties without altering its intrinsic pharmacology.[3] For weakly basic compounds, forming a salt with an acid can dramatically improve aqueous solubility, dissolution rate, and chemical stability—all pivotal factors for achieving adequate bioavailability.[2][4]
The selection of a dihydrochloride salt, as in the case of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine, is a deliberate choice for molecules possessing two or more basic functional groups.[5] This approach protonates multiple sites on the molecule, significantly increasing its polarity and, consequently, its affinity for aqueous media.[5] This guide will dissect these principles in the context of the title compound, demonstrating how its salt form is fundamental to its potential as a drug candidate.
Molecular Structure and Chemical Identity
A thorough understanding of a molecule's structure is the foundation for predicting its behavior. The physicochemical properties of an API are a direct consequence of its chemical architecture.[6]
Chemical Structure and Stereochemistry
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine is a chiral molecule containing two distinct nitrogenous heterocyclic rings:
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A pyridine ring , which is aromatic and weakly basic.
-
A pyrrolidine ring , which is aliphatic and more basic than pyridine.
The molecule possesses a stereocenter at the C2 position of the pyrrolidine ring, designated as (R) configuration. This specific stereoisomerism can be critical for biological activity and target engagement. The presence of two basic nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—allows the molecule to accept two protons, thus forming a stable dihydrochloride salt.[5]
Caption: 2D representation of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine Dihydrochloride.
Chemical Identifiers
Precise identification is crucial for regulatory and research purposes.
| Identifier | Value |
| Compound Name | (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine dihydrochloride |
| Free Base CAS Number | 1213165-87-7 (for the R-enantiomer)[7] |
| Molecular Formula | C₁₀H₁₄N₂ · 2HCl |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 2-methyl-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
| InChI Key | ZQNPMWNLIPIPLJ-UHFFFAOYSA-N[8] |
| Canonical SMILES | CC1=NC=C(C=C1)[C@H]2CCCN2.Cl.Cl |
Core Physicochemical Properties and Their Implications
The interplay between a molecule's structure and its properties governs its journey through the body—a concept central to pharmacokinetics.[9][10] The ionization state, solubility, and lipophilicity are not independent variables; they are deeply interconnected.[11]
Ionization Constants (pKa)
The pKa value is arguably one of the most critical physicochemical parameters in drug development.[12] It dictates the degree of ionization of a compound at a given pH, which in turn influences solubility, permeability, and receptor binding.[10][13] As (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine has two basic centers, it will be characterized by two distinct pKa values:
-
pKa₁: Associated with the more basic aliphatic nitrogen of the pyrrolidine ring.
-
pKa₂: Associated with the less basic aromatic nitrogen of the pyridine ring.
Implications for Drug Development:
-
Absorption: The charge state of the molecule will vary significantly between the acidic environment of the stomach (pH ~1-3) and the more neutral environment of the small intestine (pH ~6-7.5).[10] In the stomach, both nitrogens will be fully protonated (dicationic form), maximizing water solubility. As the molecule transitions to the intestine, it may partially or fully deprotonate to the more lipophilic neutral form, facilitating absorption across the lipid-rich gut wall.[14]
-
Formulation: Knowledge of the pKa values is essential for designing stable and effective pharmaceutical formulations, as it affects solubility and chemical stability.[10]
Caption: pH-dependent ionization states of a dibasic compound.
Lipophilicity (LogP & LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[14]
-
LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It is an intrinsic property.
-
LogD (Distribution Coefficient): Measures the effective lipophilicity at a specific pH, accounting for all ionic species. For a basic compound, LogD decreases as pH drops and the molecule becomes more ionized and water-soluble.
Implications for Drug Development: An optimal balance between lipophilicity and hydrophilicity is required for a successful oral drug.[14] The neutral form of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine will have a LogP value that favors membrane permeation. However, the dihydrochloride salt form ensures that at lower pH values, the LogD is low enough to confer sufficient aqueous solubility for dissolution.[][16] An ideal drug should possess a LogP in the range of 0 to 3 to achieve good bioavailability.[16]
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16] Forming a hydrochloride salt is a primary strategy to increase the solubility of basic APIs.[4][17] The ionic nature of the dihydrochloride salt allows for strong interactions with polar water molecules, leading to significantly higher aqueous solubility compared to the free base.[17]
A Critical Consideration: The Common-Ion Effect While hydrochloride salts boost solubility, a potential challenge in the gastric environment is the "common-ion effect."[5] The stomach contains a high concentration of chloride ions from hydrochloric acid. This excess of chloride can suppress the dissolution of the API's hydrochloride salt, potentially reducing its solubility compared to its solubility in pure water.[18] This effect is more pronounced for salts with moderate intrinsic solubility.[18] Therefore, evaluating solubility in biorelevant media (like Simulated Gastric Fluid) is essential.
Solid-State Properties
The solid-state form of an API affects its stability, manufacturability, and dissolution profile.[6] Key properties for (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine dihydrochloride include:
-
Melting Point: A sharp melting point is an indicator of purity.
-
Crystallinity: The compound is expected to be a crystalline solid, which generally offers better stability than an amorphous form.
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air.[17] This can impact handling, storage, and physical stability.
Methodologies for Physicochemical Characterization
A systematic approach to characterization is necessary to build a comprehensive data package for any drug candidate.[19] The following protocols describe standard, self-validating methods for determining the key properties discussed.
Caption: Systematic workflow for API physicochemical characterization.
Protocol: pKa Determination by Potentiometric Titration
Rationale: This method directly measures changes in pH upon addition of a titrant, allowing for the precise calculation of pKa values for ionizable compounds. It is considered a gold-standard technique.[9]
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of the dihydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable ionic strength-adjusted background electrolyte (e.g., 0.15 M KCl).
-
Titration Setup: Place the solution in a thermostatted vessel (25°C or 37°C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration (Base): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant.
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
-
Titration (Acid): Perform a back-titration with a standardized strong acid (e.g., 0.1 M HCl) to confirm the equivalence points.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the derivative of the curve.
Protocol: LogP/LogD Determination by Shake-Flask Method
Rationale: The shake-flask method is the traditional and most reliable method for determining partition coefficients.[16] It directly measures the distribution of the compound between two immiscible phases at equilibrium.
Methodology:
-
Phase Preparation: Use n-octanol and a series of aqueous buffers (e.g., pH 2.0, 7.4, 9.0) as the immiscible phases. Pre-saturate the n-octanol with the buffer and vice-versa by mixing and separating them.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning: Add equal volumes of the n-octanol and the compound-containing aqueous phase to a separation funnel or vial.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. The system should be thermostatted.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation:
-
The concentration in the octanol phase is determined by mass balance.
-
LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).
-
The LogP is the LogD value determined at a pH where the compound is >99% in its neutral form.
-
Conclusion: A Structure-Property Synopsis
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a molecule whose physicochemical profile is strategically tailored for drug development through its salt form. Its dual basic centers provide two handles for protonation, creating a dihydrochloride salt with enhanced aqueous solubility, which is a prerequisite for dissolution and subsequent absorption. The interplay between its two pKa values and the pH of its environment governs a dynamic equilibrium between a water-soluble ionized form and a membrane-permeable neutral form. This balance is fundamental to its pharmacokinetic journey. A comprehensive characterization of its pKa, LogD, solubility, and solid-state properties, using the robust methodologies outlined herein, is essential for any successful drug development program involving this or structurally related compounds.
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